N1,N3-DiBoc-spermidine
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Overview
Description
N1,N3-DiBoc-spermidine, also known as tert-butyl (3-((4-((tert-butoxycarbonyl)amino)butyl)amino)propyl)carbamate, is a derivative of spermidine. Spermidine is a naturally occurring polyamine that plays a crucial role in cellular processes such as growth, proliferation, and differentiation. The addition of tert-butoxycarbonyl (Boc) groups to spermidine enhances its stability and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N3-DiBoc-spermidine can be synthesized through a multi-step process. One common method involves the reaction of spermidine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) at low temperatures (0°C) to control the reaction rate and prevent side reactions. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N1,N3-DiBoc-spermidine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc groups under acidic conditions (e.g., using trifluoroacetic acid) to yield spermidine.
Substitution Reactions: Reaction with electrophiles to introduce new functional groups at the amino sites.
Oxidation and Reduction Reactions: Modifying the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Deprotected Spermidine: Resulting from the removal of Boc groups.
Substituted Spermidine Derivatives: Formed by introducing various functional groups.
Oxidized/Reduced Spermidine: Modified spermidine with altered oxidation states.
Scientific Research Applications
N1,N3-DiBoc-spermidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and potential therapeutic effects.
Medicine: Investigated for its potential in drug development, particularly in targeting polyamine metabolism.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N1,N3-DiBoc-spermidine involves its conversion to spermidine upon deprotection. Spermidine exerts its effects by interacting with various molecular targets, including DNA, RNA, and proteins. It stabilizes nucleic acids, modulates enzyme activity, and influences gene expression. Spermidine also induces autophagy, a cellular process that degrades and recycles damaged components, contributing to its anti-aging and cytoprotective effects .
Comparison with Similar Compounds
Similar Compounds
Spermidine: The parent compound, naturally occurring and involved in cellular functions.
Spermine: Another polyamine with similar biological roles but a different structure.
N1-caffeoyl-N3-dihydrocaffeoyl spermidine: A derivative with additional functional groups.
Uniqueness
N1,N3-DiBoc-spermidine is unique due to the presence of Boc groups, which enhance its stability and make it a valuable intermediate in synthetic chemistry. Its ability to be deprotected to yield spermidine adds versatility to its applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-12-8-7-10-18-11-9-13-20-15(22)24-17(4,5)6/h18H,7-13H2,1-6H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJAYGNJQNIACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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